2-chloro-N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)-6-fluorobenzamide
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Description
2-chloro-N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)-6-fluorobenzamide is a novel chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound is commonly referred to as 'compound X' in scientific literature.
Scientific Research Applications
Novel Fluoro Substituted Benzo[b]pyran with Anti-Lung Cancer Activity
Research has shown that fluoro-substituted compounds, similar in part to the chemical structure of interest, have been investigated for their anticancer activities. For instance, a study explored the synthesis of novel fluoro substituted benzo[b]pyran derivatives, demonstrating anticancer activity against lung, breast, and CNS cancer cell lines at low concentrations, comparable to the reference drug 5-fluorodeoxyuridine (Hammam et al., 2005).
Synthesis, Anti-HSV-1, and Cytotoxic Activities
Another related study focused on the synthesis of new pyrazole- and isoxazole-based heterocycles, demonstrating significant antiviral activity against Herpes simplex type-1 (HSV-1), with one compound reducing the number of viral plaques by 69% (Dawood et al., 2011).
Pyrazoline Derivatives and Their Applications
Further research involved the synthesis of 1,3,5-trisubstituted pyrazoline derivatives using similar chloro and fluoro substituted benzamides as starting materials. These studies often aim at developing new compounds with potential pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties (Abdulla et al., 2013).
Anti-arrhythmic Activity of Substituted Heterocyclic Systems
Compounds derived from similar chemical frameworks have been evaluated for their anti-arrhythmic activity, showcasing the versatility of these structures in drug development (Shalaby et al., 2007).
properties
IUPAC Name |
2-chloro-N-[2-(3,5-dicyclopropylpyrazol-1-yl)ethyl]-6-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClFN3O/c19-13-2-1-3-14(20)17(13)18(24)21-8-9-23-16(12-6-7-12)10-15(22-23)11-4-5-11/h1-3,10-12H,4-9H2,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHDYCVUVYCIKGT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NN2CCNC(=O)C3=C(C=CC=C3Cl)F)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClFN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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